![molecular formula C18H12F3NO B12449066 2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol](/img/structure/B12449066.png)
2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol is an organic compound that belongs to the class of trifluoromethylbenzenes This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridyl group
准备方法
The synthesis of 2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of octafluorotoluene as a starting reagent, which undergoes a series of reactions to form the desired compound .
化学反应分析
2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phenolic derivatives, while substitution reactions can introduce different functional groups onto the phenyl or pyridyl rings .
科学研究应用
2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and antifungal properties. In medicine, it is explored for its potential therapeutic effects, particularly in the development of new drugs. In industry, it is used in the production of specialty chemicals and materials .
作用机制
The mechanism of action of 2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability, which can affect its binding affinity to target proteins and enzymes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol can be compared with other similar compounds, such as methyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate and 4-(trifluoromethyl)phenol. These compounds share the trifluoromethyl group but differ in their overall structure and functional groups.
属性
分子式 |
C18H12F3NO |
|---|---|
分子量 |
315.3 g/mol |
IUPAC 名称 |
2-[6-phenyl-4-(trifluoromethyl)pyridin-2-yl]phenol |
InChI |
InChI=1S/C18H12F3NO/c19-18(20,21)13-10-15(12-6-2-1-3-7-12)22-16(11-13)14-8-4-5-9-17(14)23/h1-11,23H |
InChI 键 |
WTRCZSZORJOBDJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)C3=CC=CC=C3O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


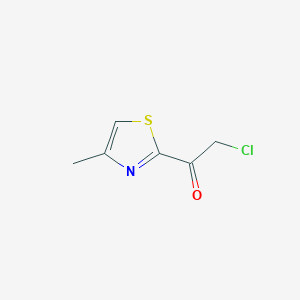
![N-[(E)-(3,4-diethoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12448987.png)
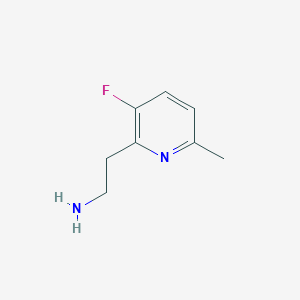
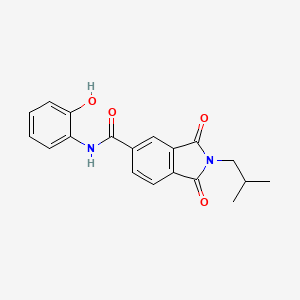
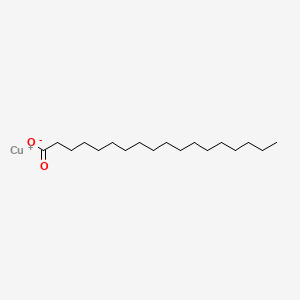

![N,N'-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyldimethanediyl)bis(2-phenylacetamide)](/img/structure/B12449019.png)
![2-(2,6-dimethylphenoxy)-N'-[(3Z)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12449026.png)
![1-Boc-2-[(3-fluoro-phenylamino)-methyl]-piperidine](/img/structure/B12449036.png)
methanone](/img/structure/B12449042.png)
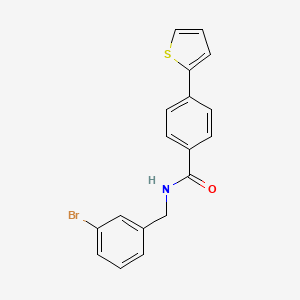

![(1R,2S)-2-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B12449059.png)
![4-{[(E)-(4-methoxynaphthalen-1-yl)methylidene]amino}benzenesulfonamide](/img/structure/B12449064.png)
